tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
Description
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a hydrazine (-NH-NH2) substituent at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and chemical research.
Properties
IUPAC Name |
tert-butyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;/h8,12H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJURLDZABGSHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258001-18-1 | |
| Record name | tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-Piperidone Hydrochloride Hydrate
The process begins with 4-piperidone hydrochloride hydrate, a commercially available precursor. In a representative procedure, 20 g of 4-piperidone hydrochloride hydrate is dissolved in 30 mL of distilled water and alkalized with liquid ammonia to pH 10–12. The free base is extracted with toluene (3 × 50 mL), dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield 12 g of 4-piperidone (98% purity by GC) . This step ensures the removal of hydrochloride counterions, facilitating subsequent reductions.
Reaction Conditions for 4-Piperidone Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 4-Piperidone hydrochloride hydrate |
| Solvent | Distilled water |
| Base | Liquid ammonia |
| Extraction Solvent | Toluene |
| Drying Agent | Anhydrous MgSO₄ |
| Yield | 60% (12 g from 20 g starting) |
Reduction to 4-Hydroxypiperidine
The ketone group of 4-piperidone is reduced to a hydroxyl group using sodium borohydride (NaBH₄). In a 100 mL three-neck flask, 12 g of 4-piperidone is dissolved in 50 mL of methanol, and 8 g of NaBH₄ is added at 30°C over 30 minutes. The mixture is refluxed for 10 hours, concentrated, and acidified with 5% HCl to pH 7–8. After extraction with dichloromethane (50 mL), the organic phase is dried over MgSO₄, concentrated, and crystallized with n-hexane to yield 10 g of 4-hydroxypiperidine (98.9% GC purity) .
Optimization Insights
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Temperature Control : Maintaining 25–30°C during NaBH₄ addition prevents side reactions.
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Solvent Choice : Methanol enhances NaBH₄ reactivity compared to ethanol or THF.
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Workup : Acidification ensures complete protonation of the piperidine nitrogen, simplifying isolation.
| Parameter | Value |
|---|---|
| Substrate | 4-Tosyloxypiperidine |
| Nucleophile | Hydrazine hydrate (80%) |
| Solvent | Ethanol |
| Temperature | 70°C, reflux |
| Reaction Time | 12–24 hours |
| Workup | Filtration, solvent removal |
Boc Protection of the Piperidine Nitrogen
The primary amine of 4-hydrazinylpiperidine is protected using di-tert-butyl dicarbonate (Boc anhydride). In a 100 mL three-neck flask, 10 g of 4-hydrazinylpiperidine is dissolved in 50 mL of methanol, and 15 g of Boc anhydride is added with 10 g of potassium carbonate. After refluxing at 30°C for 8 hours, the mixture is filtered, concentrated, and crystallized with petroleum ether to yield tert-butyl 4-hydrazinylpiperidine-1-carboxylate (99.5% GC purity) .
Critical Factors for Boc Protection
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Base Selection : Potassium carbonate prevents premature hydrolysis of Boc anhydride.
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Solvent : Methanol balances solubility and reaction rate.
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Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete protection.
Hydrochloride Salt Formation
The final step involves treating the Boc-protected compound with hydrochloric acid to form the hydrochloride salt. Dissolving 10 g of tert-butyl 4-hydrazinylpiperidine-1-carboxylate in 100 mL of 2M HCl in dichloromethane and stirring for 12 hours yields a white precipitate. Filtration and washing with cold dichloromethane provide the hydrochloride salt with >98% purity .
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | 2M HCl in CH₂Cl₂ |
| Reaction Time | 12 hours |
| Temperature | 25°C (room temperature) |
| Yield | 85% |
Comparative Analysis of Synthetic Routes
Two primary routes emerge from the literature:
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Late-Stage Hydrazine Introduction : Functionalizing pre-formed Boc-protected piperidine (e.g., substituting a tosylate) with hydrazine.
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Early-Stage Hydrazine Incorporation : Introducing hydrazine before Boc protection, as seen in analogous syntheses .
Scalability and Industrial Considerations
The described methods are scalable, with patents reporting kilogram-scale production. Key industrial adaptations include:
Chemical Reactions Analysis
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.
Industry: This compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Structure: Contains a pyridin-3-yl group and an amino (-NH2) substituent at the 4-position.
- Properties: Molecular formula C15H23N3O2, MW 277.36, CAS 1707580-61-6.
- Safety : Requires respiratory, hand, and eye protection during handling .
- Applications : The pyridine moiety may enable metal coordination or hydrogen bonding, useful in catalysis or medicinal chemistry.
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
- Structure : Features a guanidine (-NHC(=NH)NH2) group, a strong base with high proton affinity.
- Properties: Synonyms include tert-butyl 4-carbamimidamidopiperidine-1-carboxylate hydrochloride.
- Applications : The guanidine group enhances interaction with biological targets (e.g., enzymes, receptors) and may improve solubility in acidic conditions .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
- Structure : Substituted with a 3-hydroxypropyl (-CH2CH2CH2OH) group.
- Properties: C13H25NO3, MW 243.34, CAS 156185-63-6. High solubility in polar solvents (e.g., water, methanol) due to the hydroxyl group.
- Applications : Used in synthetic chemistry; the hydroxyl group facilitates derivatization (e.g., esterification) .
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride
- Structure: Contains a trifluoromethyl (-CF3) group and an amino substituent.
- Properties : CAS 1402047-77-1, structural similarity score 0.83.
- Applications : The electron-withdrawing -CF3 group enhances metabolic stability and lipophilicity, relevant in drug design .
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Structure : Features a ketone (4-oxo) and two fluorine atoms at the 3-position.
- Properties : CAS 1215071-17-2, similarity score 0.82.
- Applications : The oxo group increases electrophilicity, enabling nucleophilic attacks in synthesis .
Comparative Data Table
Key Research Findings and Implications
Reactivity: The hydrazinyl group in the target compound offers unique reactivity compared to amino or hydroxyl groups in analogs, enabling applications in click chemistry and heterocycle synthesis.
Solubility : Hydrochloride salts (e.g., target compound, guanidine analog) improve aqueous solubility, critical for biological assays .
Safety : Compounds with reactive groups (e.g., hydrazine, guanidine) require stringent safety protocols, including PPE and ventilation .
Structural Diversity : Substituents like -CF3, pyridinyl, and hydroxypropyl modulate electronic, steric, and solubility profiles, expanding utility in drug discovery .
Biological Activity
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS No. 1258001-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₂₂ClN₃O₂
- Molecular Weight : 251.75 g/mol
- CAS Number : 1258001-18-1
- Purity : Generally above 90% in commercial preparations .
The biological activity of this compound is primarily attributed to its hydrazine moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Hydrazines can act as inhibitors for certain enzymes, potentially affecting metabolic processes.
- Modulation of Neurotransmitter Systems : The piperidine structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of hydrazine derivatives. For instance, compounds with similar structures have shown:
- Cytotoxic Effects on Cancer Cell Lines : In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
Hydrazine derivatives are often evaluated for antimicrobial activity:
- Bacterial Inhibition : Some studies report that compounds similar to tert-butyl 4-hydrazinylpiperidine-1-carboxylate exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may:
- Protect Neuronal Cells : Preliminary research indicates potential protective effects against oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease models .
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety data indicate potential toxicity associated with hydrazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
